benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine
Description
Properties
Molecular Formula |
C13H18ClN3 |
|---|---|
Molecular Weight |
251.75 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C13H17N3.ClH/c1-11-8-13(16(2)15-11)10-14-9-12-6-4-3-5-7-12;/h3-8,14H,9-10H2,1-2H3;1H |
InChI Key |
HWKXIQBLDSTFQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNCC2=CC=CC=C2)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(Chloromethyl)-1,3-Dimethyl-1H-Pyrazole
The precursor 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole is synthesized via chlorination of 5-(hydroxymethyl)-1,3-dimethyl-1H-pyrazole using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction proceeds under anhydrous conditions at 0–5°C to minimize side reactions:
$$
\text{5-(HOCH}2\text{)-1,3-dimethyl-1H-pyrazole} + \text{SOCl}2 \rightarrow \text{5-(ClCH}2\text{)-1,3-dimethyl-1H-pyrazole} + \text{SO}2 + \text{HCl}
$$
Yields typically exceed 80% when using a 1:1.2 molar ratio of hydroxymethyl pyrazole to SOCl₂ in dichloromethane.
Benzylamine Alkylation
The chloromethyl intermediate reacts with benzylamine in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The reaction is conducted in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C for 6–12 hours:
$$
\text{5-(ClCH}2\text{)-1,3-dimethyl-1H-pyrazole} + \text{PhCH}2\text{NH}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine} + \text{KCl} + \text{H}2\text{O}
$$
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) affords the product in 45–60% yield. Key characterization data include:
- ¹H NMR (500 MHz, CDCl₃) : δ 7.32–7.25 (m, 5H, Ar–H), 5.71 (s, 1H, pyrazole-H), 3.82 (s, 2H, N–CH₂–pyrazole), 3.72 (s, 2H, N–CH₂–Ph), 2.29 (s, 3H, CH₃), 2.15 (s, 3H, CH₃).
- HRMS (ESI) : [M + H]⁺ calcd for C₁₃H₁₈N₃, 216.1497; found, 216.1501.
Cyclocondensation of Hydrazines with Diketones
The ACS Publications method provides a versatile framework for constructing N-substituted pyrazoles from primary amines. While originally designed for alkyl/aryl amines, it can be adapted for this compound by modifying the amine component.
Reaction Design
The protocol uses:
- Primary amine : Benzylamine (PhCH₂NH₂)
- Diketone : 2,4-Pentanedione (acetylacetone)
- Hydroxylamine derivative : O-(4-Nitrobenzoyl)hydroxylamine
- Combine benzylamine (1.0 mmol), 2,4-pentanedione (1.1 mmol), and O-(4-nitrobenzoyl)hydroxylamine (1.5 mmol) in DMF (5 mL).
- Heat at 85°C for 1.5–2 hours.
- Quench with 1 M NaOH (100 mL) and extract with dichloromethane (DCM).
- Purify via column chromatography (hexane/ethyl acetate).
Mechanistic Insights
The reaction proceeds via in situ formation of a nitrenium ion from the hydroxylamine derivative, which reacts with the diketone to form a pyrazole ring. The primary amine (benzylamine) acts as the N-substituent source, though steric and electronic factors may necessitate optimization.
Key Challenges :
- Competing formation of 1-benzyl-3,5-dimethyl-1H-pyrazole if the amine directly substitutes at the pyrazole nitrogen.
- Low yields (<30%) due to steric hindrance from the benzyl group.
Reductive Amination of Pyrazole-5-Carbaldehyde
This two-step approach avoids halogenated intermediates and leverages mild conditions.
Synthesis of 1,3-Dimethyl-1H-Pyrazole-5-Carbaldehyde
Oxidation of 5-(hydroxymethyl)-1,3-dimethyl-1H-pyrazole using pyridinium chlorochromate (PCC) in DCM yields the aldehyde in 75–85% yield:
$$
\text{5-(HOCH}2\text{)-1,3-dimethyl-1H-pyrazole} \xrightarrow{\text{PCC, DCM}} \text{5-(OCH)-1,3-dimethyl-1H-pyrazole} + \text{H}2\text{O}
$$
Reductive Amination with Benzylamine
The aldehyde reacts with benzylamine in the presence of sodium cyanoborohydride (NaBH₃CN) and acetic acid (AcOH) in methanol at room temperature:
$$
\text{5-(OCH)-1,3-dimethyl-1H-pyrazole} + \text{PhCH}2\text{NH}2 \xrightarrow{\text{NaBH}3\text{CN, AcOH}} \text{this compound} + \text{H}2\text{O}
$$
Yields range from 50–65%, with purification via flash chromatography.
Comparative Analysis of Methods
Optimization Strategies
Solvent Effects
Base Selection
- K₂CO₃ vs. Et₃N : K₂CO₃ minimizes epimerization but requires longer reaction times (12 vs. 8 hours).
Chemical Reactions Analysis
Types of Reactions
Benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine. For instance, derivatives such as N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have demonstrated submicromolar antiproliferative activity against cancer cell lines, including MIA PaCa-2 cells. These compounds were found to reduce mTORC1 activity and increase autophagy, suggesting a novel mechanism of action that could be exploited for cancer therapy .
Structure–Activity Relationship Studies
The structure–activity relationship (SAR) studies conducted on these pyrazole derivatives indicate that modifications to the core structure can significantly enhance their biological activity and metabolic stability. For example, compounds with specific substitutions showed improved solubility and stability in biological systems .
Biochemical Applications
Autophagy Modulation
The ability of this compound derivatives to modulate autophagy presents a unique therapeutic avenue. Research indicates that certain compounds can disrupt autophagic flux while promoting basal autophagy under nutrient-deficient conditions. This dual action may selectively target cancer cells that rely on autophagy for survival while sparing normal cells .
Inhibition of Specific Pathways
These compounds have also been studied for their potential to inhibit key signaling pathways involved in cancer progression. For instance, the modulation of mTORC1 and other related pathways has been observed, which is crucial for developing targeted therapies against various cancers .
Material Science Applications
Synthesis of Novel Materials
This compound can serve as a precursor for synthesizing novel materials with unique properties. Its application in creating functionalized polymers or hybrid materials is an area of ongoing research. The versatility of the pyrazole ring allows it to participate in various chemical reactions, leading to the development of materials with enhanced mechanical and thermal properties .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Submicromolar activity against MIA PaCa-2 cells |
| Autophagy modulators | Disruption of autophagic flux under nutrient stress | |
| Biochemical Applications | Inhibition of mTORC1 signaling | Potential for targeted cancer therapies |
| Material Science | Synthesis of functionalized polymers | Enhanced mechanical and thermal properties |
Case Studies
Case Study 1: Anticancer Properties
A study investigating N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides revealed their ability to reduce cell viability in pancreatic cancer models significantly. The compounds induced autophagy while impairing flux under starvation conditions, highlighting their potential as selective anticancer agents .
Case Study 2: Material Development
Research on the synthesis of new materials using this compound indicated its effectiveness in creating hybrid materials with improved durability and resistance to environmental factors. This application is particularly relevant in developing coatings and composites for industrial use .
Mechanism of Action
The mechanism of action of benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can coordinate with metal ions, forming complexes that exhibit catalytic activity. These complexes can facilitate various chemical transformations, including oxidation and reduction reactions . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 1,3-Dimethyl vs. 1,4-Dimethyl Pyrazole Derivatives
- Benzyl[(1,4-Dimethyl-1H-pyrazol-5-yl)methyl]amine (CAS: 1856045-07-2): Structural Difference: The pyrazole ring is substituted at the 1,4-positions instead of 1,3. Impact: Positional isomerism alters electron distribution and steric accessibility. Applications: Similar to the 1,3-dimethyl analog, this compound is used in ligand synthesis, but its biological activity may differ due to spatial constraints.
Substituent Variations: Benzyl vs. Phenyl Groups
- 1-Benzyl-5-methyl-1H-pyrazol-3-amine (CAS: 956729-47-8): Structural Difference: The benzyl group is directly attached to the pyrazole’s nitrogen, whereas the target compound has a methylene-linked benzylamine. Biological Relevance: Such derivatives are explored as kinase inhibitors, where rigidity can be advantageous for target specificity .
3-Methyl-1-phenyl-1H-pyrazol-5-amine (CAS: 1131-18-6):
Functional Group Modifications: Amine vs. Acetamide Derivatives
- N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide (CAS: Not provided; ): Structural Difference: The methylamine group is replaced with an acetamide. Impact: Acetamide substitution introduces hydrogen-bonding capability, improving solubility in aqueous media. However, it reduces basicity, affecting interactions with acidic biological targets. Synthesis: Prepared via acetylation of 1,3-dimethylpyrazol-5-amine in 70% yield, demonstrating efficient functionalization strategies for pyrazole cores .
Comparative Data Table
Key Research Findings
Synthetic Flexibility : The target compound’s methylene-linked benzylamine allows for modular derivatization, as seen in the synthesis of morpholin-4-ylethyl analogs (e.g., (1,3-dimethyl-1H-pyrazol-5-yl)methyl](2-morpholin-4-ylethyl)amine, ), which exhibit enhanced solubility for biological assays .
Biological Activity : Pyrazole-amine derivatives with benzyl groups show promise in targeting neurotransmitter receptors (e.g., serotonin receptors), where the benzyl moiety’s hydrophobicity enhances blood-brain barrier penetration .
Thermodynamic Stability : 1,3-Dimethyl substitution on the pyrazole ring increases thermal stability compared to 1,4-isomers, as evidenced by differential scanning calorimetry (DSC) studies on related compounds .
Biological Activity
Benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound features a benzyl group attached to a 1,3-dimethyl-1H-pyrazole moiety through a methylene bridge. Its molecular formula is , which contributes to its diverse chemical properties.
Biological Activity
Research indicates that this compound exhibits notable biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various microbial strains. It may interact with specific biological targets, potentially inhibiting enzymes involved in microbial proliferation .
- Anticancer Activity : Preliminary research suggests that it may affect cancer cell lines by modulating cellular pathways related to proliferation and apoptosis. The compound's unique structural characteristics enhance its binding affinity to molecular targets associated with cancer progression .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various enzymes and receptors, leading to altered cellular functions. Such interactions could include:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial growth or cancer cell survival.
- Cellular Pathway Modulation : By influencing signaling pathways, it could induce apoptosis in cancer cells or enhance immune responses against infections .
Synthesis
The synthesis of this compound typically involves the reaction of benzyl chloride with 1,3-dimethyl-1H-pyrazole-5-carbaldehyde in the presence of a base such as sodium hydride or potassium carbonate. This reaction is usually conducted in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure/Characteristics | Unique Features |
|---|---|---|
| 1-Benzyl-1H-pyrazole | Lacks dimethyl substitutions | Simpler structure; less steric hindrance |
| 1,4-Dimethyl-1H-pyrazole | Similar pyrazole ring without benzyl group | No aromatic character; different reactivity |
| Benzylpyrazole derivatives | Various substitutions on the pyrazole ring | Diverse biological activities based on substitutions |
This compound stands out due to its specific substitution pattern that enhances its reactivity and biological activity compared to similar compounds .
Case Studies
Several studies have evaluated the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness .
- Cytotoxicity Against Cancer Cells : In vitro tests showed that the compound induced cytotoxic effects on various cancer cell lines at concentrations ranging from to . The results indicated a dose-dependent response, suggesting potential for further development as an anticancer agent .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine, and how can intermediates be optimized?
- Methodological Answer : The synthesis typically involves multi-step routes starting with hydrazine derivatives and ketones. For example, cyclization of hydrazones under acidic/basic conditions forms the pyrazole core, followed by reductive amination or alkylation to introduce the benzyl group . Optimization of intermediates (e.g., using continuous flow reactors or catalytic systems) improves yield and selectivity. Key steps include monitoring reaction progress via TLC or HPLC and isolating intermediates via column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituents on the pyrazole ring and benzyl group. Discrepancies in splitting patterns (e.g., due to tautomerism) are resolved by variable-temperature NMR or deuterated solvent studies .
- IR : Confirms amine (-NH) and aromatic C-H stretches. Overlapping peaks (e.g., amine vs. amide) require deconvolution software .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula. Isotopic patterns distinguish between structural isomers .
Q. How is crystallographic data for this compound obtained and refined?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using a Bruker D8 Venture system with Mo-Kα radiation (λ = 0.71073 Å) is standard. Data refinement via SHELXL-2018 resolves disordered atoms or thermal motion artifacts. Hydrogen bonding networks are analyzed using Mercury software .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the compound’s reactivity in catalytic applications?
- Methodological Answer : Substituent effects are studied via Hammett plots or DFT calculations (e.g., Gaussian 16). For example:
- Electron-withdrawing groups (e.g., -NO₂) on the benzyl ring reduce nucleophilicity of the amine, quantified via kinetic studies .
- Steric hindrance from 1,3-dimethyl groups on the pyrazole impacts coordination geometry in metal complexes, analyzed by XANES/EXAFS .
Q. What strategies address contradictions in biological activity data across in vitro and in vivo studies?
- Methodological Answer :
- Bioavailability : Poor solubility (logP > 3) may limit in vivo efficacy. Use PEGylation or liposomal encapsulation to enhance delivery .
- Metabolite Interference : LC-MS/MS identifies active metabolites. For example, N-demethylation of the pyrazole ring in hepatic microsomes may alter activity .
- Dose-Response Discrepancies : EC50 values in cell assays (e.g., MTT) are validated using orthogonal assays (e.g., flow cytometry for apoptosis) .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Methodological Answer :
- Docking Studies : AutoDock Vina screens derivatives against target proteins (e.g., kinase domains). Pyrazole-benzylamine scaffolds show high affinity for ATP-binding pockets, but selectivity over off-targets (e.g., hERG) requires pharmacophore filtering .
- QSAR Models : Topological polar surface area (TPSA) and ClogP are predictors of blood-brain barrier penetration for CNS targets .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
